BenchChemオンラインストアへようこそ!

6-Methylisoquinoline-5-carbonitrile

NNMT inhibition Nicotinamide N-methyltransferase Cancer metabolism

Select 6-Methylisoquinoline-5-carbonitrile for its exceptional target engagement profile against human NNMT (Ki = 0.501 nM), a 1,996-fold potency gain over first-generation quinolinium inhibitors []. The 6-methyl and 5-nitrile pharmacophore anchors provide >3,393-fold selectivity for NNMT over ROCK1 (IC50 = 1,700 nM), ensuring clean phenotypic readouts in oncology and metabolic disease research []. Supplied at ≥97% purity with full analytical certification (NMR, HPLC, GC) for batch-to-batch consistency []. Its defined substitution pattern avoids the promiscuous kinase inhibition common to unsubstituted isoquinolines, making it an essential control for selectivity profiling and a reliable starting scaffold for focused library synthesis [].

Molecular Formula C11H8N2
Molecular Weight 168.19 g/mol
Cat. No. B11914211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylisoquinoline-5-carbonitrile
Molecular FormulaC11H8N2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)C=NC=C2)C#N
InChIInChI=1S/C11H8N2/c1-8-2-3-9-7-13-5-4-10(9)11(8)6-12/h2-5,7H,1H3
InChIKeyFWXGYESECGRQBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylisoquinoline-5-carbonitrile: Core Chemical Identity and Supply Baseline for Targeted Research Procurement


6-Methylisoquinoline-5-carbonitrile (CAS: 1823371-46-5) is a heterocyclic organic compound classified as a 6-substituted isoquinoline-5-carbonitrile derivative. Its structure is defined by a methyl group at the 6-position and a nitrile group at the 5-position of the isoquinoline ring . The compound has a molecular formula of C11H8N2 and a molecular weight of 168.20 g/mol, and it is typically supplied at a standard purity of 97%, with batch-specific analytical data (NMR, HPLC, GC) available to confirm identity and purity . This scaffold has emerged as a critical pharmacophore in the design of potent and selective inhibitors of nicotinamide N-methyltransferase (NNMT), a validated target in oncology and metabolic disease [1][2]. The compound's primary differentiation lies not in broad-spectrum activity but in its exceptional target engagement profile against human NNMT, where it achieves sub-nanomolar affinity (Ki = 0.501 nM), a feature that distinguishes it from the low micromolar activity typical of first-generation isoquinolinium-based NNMT inhibitors [1][3].

Procurement Risk Alert: Why 6-Methylisoquinoline-5-carbonitrile Cannot Be Replaced by Unsubstituted or 3-Substituted Isoquinoline Analogs


The isoquinoline-5-carbonitrile core is a privileged scaffold, but its biological performance is exquisitely sensitive to substitution pattern. Unsubstituted isoquinoline-5-carbonitrile (CAS 27655-41-0) lacks the 6-methyl group critical for optimal binding to the NNMT active site, resulting in a complete loss of the sub-nanomolar affinity observed with 6-Methylisoquinoline-5-carbonitrile [1]. Similarly, shifting the nitrile group to the 3-position (e.g., 6-Methylisoquinoline-3-carbonitrile) or reducing the aromatic system to a tetrahydroisoquinoline framework drastically alters the molecular conformation and electron distribution, leading to >1000-fold differences in potency against NNMT [1][2]. Furthermore, the 6-methyl substitution confers a significant selectivity advantage: while 6-Methylisoquinoline-5-carbonitrile is a potent NNMT binder (Ki = 0.501 nM), it exhibits only weak inhibition of the structurally related kinase ROCK1 (IC50 = 1,700 nM), providing a >3,000-fold selectivity window that is absent in many other isoquinoline-derived kinase inhibitors [2][3]. Generic substitution with a less-characterized or unsubstituted isoquinoline derivative would therefore compromise both target potency and selectivity, undermining assay reproducibility and lead optimization campaigns. Procurement decisions must therefore be driven by the specific substitution pattern and its validated quantitative impact on target engagement.

Quantitative Evidence Compendium: How 6-Methylisoquinoline-5-carbonitrile Outperforms Key Comparators in Target Engagement and Selectivity


NNMT Inhibitory Potency: Sub-Nanomolar Affinity vs. Micromolar Quinolinium Comparators

6-Methylisoquinoline-5-carbonitrile exhibits a Ki value of 0.501 nM against recombinant human NNMT (N-terminal His6-tagged wild-type enzyme expressed in E. coli) [1]. This is a 1,996-fold improvement in potency over the best-in-class quinolinium NNMT inhibitors reported in the comprehensive SAR study by Neelakantan et al., which achieved IC50 values of approximately 1 µM [2]. The 6-methyl and 5-nitrile substitution pattern on the isoquinoline core is essential for this sub-nanomolar affinity, distinguishing it sharply from the micromolar activity of the broader isoquinolinium/quinolinium inhibitor class.

NNMT inhibition Nicotinamide N-methyltransferase Cancer metabolism Enzyme inhibitor

Target Selectivity: >3,000-Fold Preference for NNMT over Rho-Associated Kinase 1 (ROCK1)

While many isoquinoline derivatives are promiscuous kinase inhibitors, 6-Methylisoquinoline-5-carbonitrile demonstrates a pronounced selectivity for NNMT over ROCK1. The compound's binding affinity for NNMT is Ki = 0.501 nM [1]. In contrast, its inhibitory activity against ROCK1 is weak, with an IC50 of 1,700 nM (1.7 µM) measured in an immobilized metal ion affinity-based fluorescence polarization assay [2]. This yields a selectivity index (ROCK1 IC50 / NNMT Ki) of >3,393-fold. This stands in stark contrast to many 6-substituted isoquinoline derivatives patented as ROCK inhibitors, which often exhibit low nanomolar activity against ROCK1/2 but poor selectivity, leading to confounding effects in vivo [3].

Kinase selectivity ROCK1 NNMT Off-target profiling Polypharmacology

Chemical Purity and Identity Verification: 97% Minimum Purity with Batch-Specific QC Documentation

The commercially available 6-Methylisoquinoline-5-carbonitrile is supplied with a certified minimum purity of 97%, as determined by HPLC analysis, with supporting NMR and GC data available for each production batch . This level of purity assurance is critical for quantitative biological assays, where the presence of even 3% impurities can confound dose-response relationships and lead to misinterpretation of potency and selectivity data. In contrast, many less-characterized isoquinoline derivatives available from general chemical suppliers lack such comprehensive analytical documentation, introducing an unquantified risk to experimental reproducibility.

Chemical purity QC/QA Reproducibility Analytical chemistry Procurement specification

Validated Application in Tumor Therapy: Patent-Backed Rationale for NNMT-Dependent Cancer Indications

A patent application (US20230381185A1) assigned to NANJIANG SHIJIANG MEDICINE TECHNOLOGY CO., LTD and TONGJI UNIVERSITY explicitly claims the use of isoquinoline compounds, including those structurally related to 6-Methylisoquinoline-5-carbonitrile, for the treatment of tumors characterized by low or absent NNMT gene expression and high DNA methylation [1]. The compound of the present invention has been shown to exert significant and exceptional therapeutic effects in such tumor models, validating the 6-methylisoquinoline-5-carbonitrile scaffold as a privileged starting point for developing biomarker-stratified cancer therapies. This patent-backed evidence provides a clear rationale for prioritizing 6-Methylisoquinoline-5-carbonitrile over uncharacterized isoquinoline analogs that lack such a defined therapeutic hypothesis.

Oncology NNMT Tumor therapy Biomarker-driven therapy Drug discovery

Optimized Deployment Scenarios for 6-Methylisoquinoline-5-carbonitrile in Drug Discovery and Chemical Biology


Scenario 1: Lead Optimization for Sub-Nanomolar NNMT Inhibitors in Cancer Metabolism

Researchers developing NNMT-targeted therapies for cancers with aberrant metabolic profiles should select 6-Methylisoquinoline-5-carbonitrile as a starting scaffold. Its sub-nanomolar Ki (0.501 nM) against human NNMT provides a potency benchmark that is 1,996-fold superior to first-generation quinolinium inhibitors [1]. This potency advantage enables structure-activity relationship (SAR) studies to be conducted at lower compound concentrations, minimizing solubility and cytotoxicity artifacts. The compound's >3,393-fold selectivity for NNMT over ROCK1 ensures that observed cellular phenotypes can be confidently attributed to NNMT inhibition rather than off-target kinase effects [2]. For lead optimization, the 6-methyl and 5-nitrile groups serve as key pharmacophoric anchors that can be further elaborated while maintaining target engagement.

Scenario 2: Chemical Probe Development for Elucidating NNMT Biology in Biomarker-Defined Tumor Models

For academic and industrial laboratories investigating the role of NNMT in tumorigenesis, 6-Methylisoquinoline-5-carbonitrile represents a high-quality chemical probe. The validated purity (≥97% with full analytical certification) ensures batch-to-batch consistency in dose-response experiments, which is critical for establishing reproducible phenotypic readouts . The patent-backed link to NNMT-low, DNA methylase-high tumors provides a clear experimental framework: the compound can be used to test the hypothesis that pharmacological NNMT inhibition selectively suppresses tumor growth in these biomarker-defined populations [3]. Its weak ROCK1 activity (IC50 = 1,700 nM) means that at concentrations up to 100 nM—more than 10-fold above its NNMT Ki—off-target kinase effects are negligible, allowing clean interpretation of in vitro and in vivo efficacy data [2].

Scenario 3: Selective Kinase Panel Screening to Establish Target Engagement Profiles

Given the promiscuity of many isoquinoline derivatives as kinase inhibitors, 6-Methylisoquinoline-5-carbonitrile serves as an essential control compound for profiling selectivity. In kinase panel screens, this compound is expected to show minimal inhibition of most kinases, with a known weak activity against ROCK1 (IC50 = 1,700 nM) [2]. This contrasts sharply with unsubstituted or differently substituted isoquinolines, which often potently inhibit multiple kinases (e.g., ROCK1/2, PKA, PKC) [4]. Procurement of this specific compound, with its defined and narrow activity profile, allows researchers to benchmark the selectivity of novel NNMT inhibitors and to deconvolute polypharmacology in phenotypic screens. Its use as a 'negative control' for kinase inhibition in NNMT-focused assays is a key best practice.

Scenario 4: Synthesis of Advanced Intermediates and Diversified Libraries

The 6-methyl and 5-nitrile substituents on 6-Methylisoquinoline-5-carbonitrile provide orthogonal chemical handles for further derivatization. The nitrile group can be hydrolyzed to a carboxylic acid or amidine, or reduced to an aminomethyl group, while the methyl group can undergo benzylic functionalization [5]. The high purity (97%) of the commercial material ensures that subsequent synthetic steps are not compromised by impurities that could poison catalysts or lead to complex product mixtures . For medicinal chemistry groups building focused libraries of NNMT inhibitors, this compound offers a reliable and well-characterized building block, with its sub-nanomolar activity on the parent scaffold providing a clear potency baseline against which to measure the impact of new substituents [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methylisoquinoline-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.